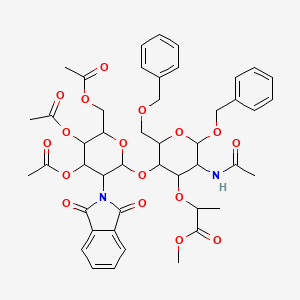

N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

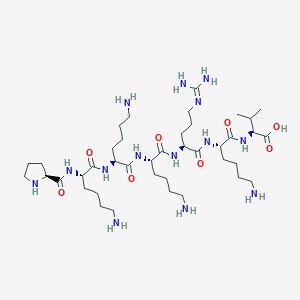

N-アセチル-1,6-ビス-O-(フェニルメチル)-4-O-[3,4,6-トリ-O-アセチル-2-デオキシ-2-(1,3-ジヒドロ-1,3-ジオキソ-2H-イソインドール-2-イル)-β-D-グル] は、様々な科学研究分野において重要な用途を持つ複雑な有機化合物です。この化合物は、複数のアセチル基とベンジル基、およびイソインドール誘導体に結合したデオキシ糖部分を特徴とする複雑な構造を持ちます。

準備方法

合成ルートと反応条件

N-アセチル-1,6-ビス-O-(フェニルメチル)-4-O-[3,4,6-トリ-O-アセチル-2-デオキシ-2-(1,3-ジヒドロ-1,3-ジオキソ-2H-イソインドール-2-イル)-β-D-グル] の合成は、一般的に容易に入手可能な前駆体から始まり、複数のステップを伴います。主要なステップには以下が含まれます。

ヒドロキシル基の保護: 糖部分のヒドロキシル基は、不要な反応を防ぐためにアセチル基で保護されます。

イソインドール誘導体の形成: イソインドール誘導体は別途合成され、その後保護された糖部分と結合します。

ベンジル化: ヒドロキシル基はさらにベンジル化によって保護され、中間体の安定性を高めます。

脱保護と最終カップリング: 保護基は除去され、最終的なカップリング反応は制御された条件下で行われ、目的の化合物が得られます。

工業生産方法

この化合物の工業生産は、同様の合成ルートを用いる可能性がありますが、収率と純度を最適化して大規模に行われます。自動反応器や連続フローシステムの使用により、プロセスの効率性とスケーラビリティが向上する可能性があります。

化学反応解析

反応の種類

N-アセチル-1,6-ビス-O-(フェニルメチル)-4-O-[3,4,6-トリ-O-アセチル-2-デオキシ-2-(1,3-ジヒドロ-1,3-ジオキソ-2H-イソインドール-2-イル)-β-D-グル] は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化誘導体を形成することができます。

還元: 還元反応は、カルボニル基をヒドロキシル基に変換するなど、官能基を修飾するために使用できます。

置換: 求核置換反応は、分子内の特定の基を置換するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が頻繁に使用されます。

置換: メトキシドナトリウム (NaOMe) や tert-ブトキシドカリウム (KOtBu) などの試薬が求核置換反応に使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってカルボン酸が生成される場合がありますが、還元によってアルコールが生成される可能性があります。

科学研究への応用

N-アセチル-1,6-ビス-O-(フェニルメチル)-4-O-[3,4,6-トリ-O-アセチル-2-デオキシ-2-(1,3-ジヒドロ-1,3-ジオキソ-2H-イソインドール-2-イル)-β-D-グル] は、科学研究において多岐にわたる用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。

生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物学的活性を研究されています。

医学: 様々な疾患に対する治療薬としての可能性を探るための研究が進められています。

産業: 新しい材料の開発や、特殊な化学物質の合成のための前駆体として使用されています。

化学反応の分析

Types of Reactions

N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as converting carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals.

作用機序

N-アセチル-1,6-ビス-O-(フェニルメチル)-4-O-[3,4,6-トリ-O-アセチル-2-デオキシ-2-(1,3-ジヒドロ-1,3-ジオキソ-2H-イソインドール-2-イル)-β-D-グル] の作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は酵素や受容体に結合し、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な分子標的と関連する経路を解明するには、詳細な研究が必要です。

類似の化合物との比較

類似の化合物

N-アセチル-5'-O-[ビス(4-メトキシフェニル)(フェニル)メチル]シチジン: この化合物は構造的に類似していますが、糖部分と官能基が異なります。

1,6-ジ-O-アセチル-2-アジド-3,4-ジ-O-ベンジル-2-デオキシ-α-D-グルコピラノース: 官能基の配置が異なる別の関連化合物です。

独自性

N-アセチル-1,6-ビス-O-(フェニルメチル)-4-O-[3,4,6-トリ-O-アセチル-2-デオキシ-2-(1,3-ジヒドロ-1,3-ジオキソ-2H-イソインドール-2-イル)-β-D-グル] は、アセチル基、ベンジル基、イソインドール基の特定の組み合わせによって独自性があり、独特の化学的および生物学的特性を与えています。

この詳細な記事は、N-アセチル-1,6-ビス-O-(フェニルメチル)-4-O-[3,4,6-トリ-O-アセチル-2-デオキシ-2-(1,3-ジヒドロ-1,3-ジオキソ-2H-イソインドール-2-イル)-β-D-グル] の合成、反応、用途、作用機序、および類似の化合物との比較について包括的な概要を提供しています。

類似化合物との比較

Similar Compounds

N-Acetyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]cytidine: This compound shares structural similarities but differs in its sugar moiety and functional groups.

1,6-Di-O-acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-α-D-glucopyranose: Another related compound with a different functional group arrangement.

Uniqueness

N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] is unique due to its specific combination of acetyl, benzyl, and isoindole groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

特性

分子式 |

C46H52N2O17 |

|---|---|

分子量 |

904.9 g/mol |

IUPAC名 |

methyl 2-[3-acetamido-5-[4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate |

InChI |

InChI=1S/C46H52N2O17/c1-25(44(55)56-6)60-40-36(47-26(2)49)45(59-22-31-17-11-8-12-18-31)63-34(23-57-21-30-15-9-7-10-16-30)38(40)65-46-37(48-42(53)32-19-13-14-20-33(32)43(48)54)41(62-29(5)52)39(61-28(4)51)35(64-46)24-58-27(3)50/h7-20,25,34-41,45-46H,21-24H2,1-6H3,(H,47,49) |

InChIキー |

QCGGVNRUSHJPPG-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)OC)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O)COCC5=CC=CC=C5)OCC6=CC=CC=C6)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)